![molecular formula C22H23FN4O B13486215 N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound features a 1,2,3,4-tetrahydroisoquinoline-2-carboxamide core, which is known for its presence in several bioactive molecules, including those with anticonvulsant and anti-cancer properties. The addition of an N-ethyl group and a fluoroquinolinyl moiety further enhances its potential for diverse applications.
Vorbereitungsmethoden
The synthesis of N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves multiple steps, starting with the preparation of the 1,2,3,4-tetrahydroisoquinoline-2-carboxamide core. This can be achieved through a series of reactions, including the reduction of isoquinoline derivatives and subsequent functionalization. The fluoroquinolinyl moiety is introduced via a nucleophilic substitution reaction, where a suitable fluorine-containing quinoline derivative reacts with the intermediate .
Analyse Chemischer Reaktionen
N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroquinolinyl moiety, where nucleophiles such as amines or thiols replace the fluorine atom.
Wissenschaftliche Forschungsanwendungen
N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the development of new chemical entities with potential bioactivity.
Biology: The compound’s unique structure allows for the study of molecular interactions and biological pathways.
Medicine: Its potential anticonvulsant and anti-cancer properties make it a candidate for drug development.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Wirkmechanismus
The mechanism of action of N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluoroquinolinyl moiety suggests a potential link to the class of fluoroquinolone antibiotics, which are known to inhibit bacterial DNA gyrase and topoisomerase IV. the exact molecular targets and pathways for this compound are still under investigation and may vary depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide can be compared to other compounds with similar structures, such as:
1,2,3,4-tetrahydroisoquinoline-2-carboxamide derivatives: These compounds share the same core structure and exhibit similar bioactive properties.
Fluoroquinolone antibiotics: While the fluoroquinolinyl moiety is present in both, the position of the fluorine and the attachment site within the molecule are distinct.
N-ethyl derivatives: Compounds with an N-ethyl group can influence absorption, distribution, metabolism, and excretion properties, making them valuable for medicinal chemistry.
This compound stands out due to its unique combination of structural features, which allows for diverse applications and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C22H23FN4O |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-ethyl-6-[(5-fluoroquinolin-8-yl)methylamino]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C22H23FN4O/c1-2-24-22(28)27-11-9-15-12-18(7-5-17(15)14-27)26-13-16-6-8-20(23)19-4-3-10-25-21(16)19/h3-8,10,12,26H,2,9,11,13-14H2,1H3,(H,24,28) |
InChI-Schlüssel |
DBGBQBWTBWAYRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N1CCC2=C(C1)C=CC(=C2)NCC3=C4C(=C(C=C3)F)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
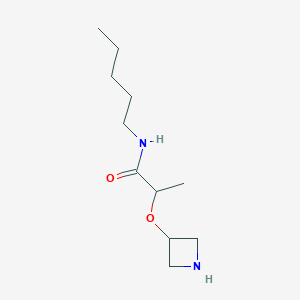
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)

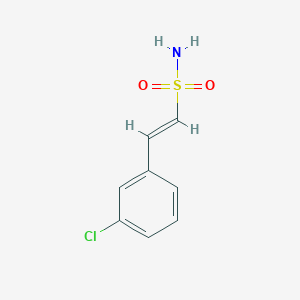
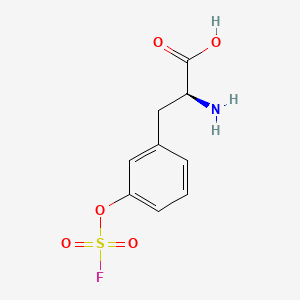
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
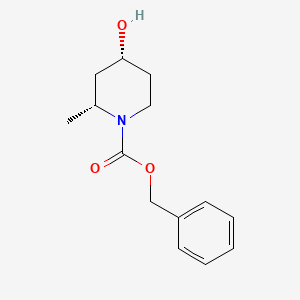

![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)


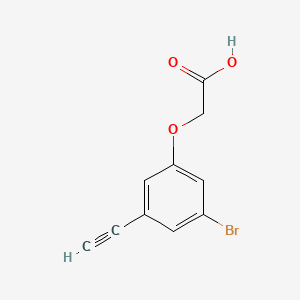
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)
